N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a brominated acetamide derivative featuring a unique 1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl scaffold. Its molecular formula is C₂₄H₂₆Br₂N₃OS, with an average molecular mass of 508.36 g/mol and a monoisotopic mass of 507.04 g/mol . The compound incorporates two bromine atoms: one on the 4-bromo-3-methylphenyl acetamide moiety and another on the 4-bromophenyl substituent of the diazaspiro ring. The sulfur atom in the sulfanyl group and the spirocyclic structure contribute to its conformational rigidity, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br2N3OS/c1-16-14-19(10-11-20(16)26)27-21(30)15-31-23-22(17-6-8-18(25)9-7-17)28-24(29-23)12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFHAPROVJVTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The compound features a complex structure that includes bromine and sulfur moieties, which can influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C24H25Br2N3OS
- Molecular Weight : 563.35 g/mol
- CAS Number : 899932-90-2
Biological Activity Overview
The biological activity of N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with brominated phenyl groups exhibit enhanced antibacterial properties. For instance, related compounds have shown increased antibacterial activity compared to their non-brominated counterparts due to the electron-withdrawing effect of bromine atoms that can stabilize molecular interactions with bacterial targets .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on similar diazaspiro compounds have indicated that they may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the thioether group (sulfanyl) may contribute to this activity by facilitating interactions with cellular signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Compounds containing sulfur and nitrogen heterocycles have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This indicates that N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide may also possess similar properties .
Case Studies
- Antibacterial Assay : A study conducted on a series of brominated phenyl thiosemicarbazides demonstrated that increasing bromination led to enhanced antibacterial activity against Gram-positive bacteria. The tested compound showed a significant reduction in bacterial growth at concentrations of 50 µg/mL .
- Cytotoxicity Testing : In vitro cytotoxicity assays performed on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H25Br2N3OS |
| Molecular Weight | 563.35 g/mol |
| CAS Number | 899932-90-2 |
| Antibacterial Activity | Effective at 50 µg/mL |
| IC50 (Cytotoxicity) | 25 µM |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Bromophenyl Acetamide Derivatives
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () shares the bromophenyl-acetamide motif but lacks the spirocyclic system. Crystallographic studies of similar compounds reveal:
- Bond Length Variations : The C–Br bond in the target compound (1.8907 Å) is consistent with brominated acetamides (e.g., 1.91 Å in N-(4-bromophenyl)acetamide derivatives), but differences in N–C and C–C bonds (e.g., N1–C2: 1.347 Å vs. 1.30 Å in chlorinated analogues) suggest altered electron distribution .
Analytical Techniques for Comparison
NMR Spectroscopy
Comparative NMR profiling (e.g., δ 171.2 ppm for carbonyl in ) can identify shifts in chemical environments. For example, changes in the acetamide carbonyl region (C=O) or aromatic protons (δ 6.5–8.0 ppm) may reflect electronic differences between spirocyclic and triazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
